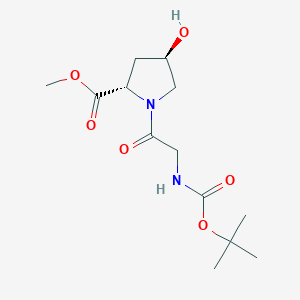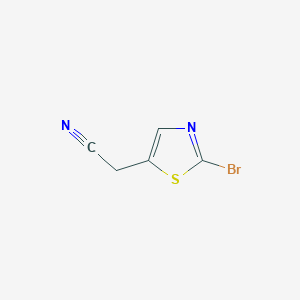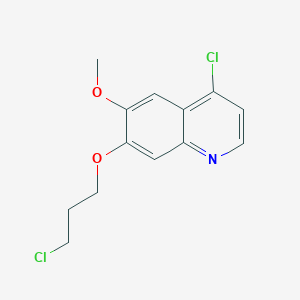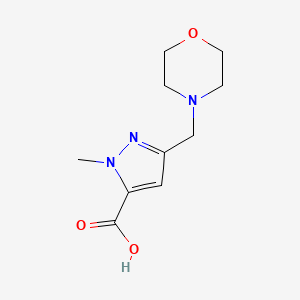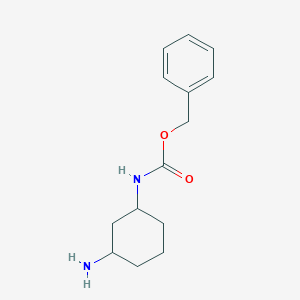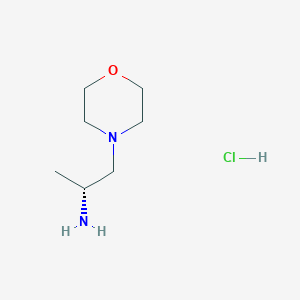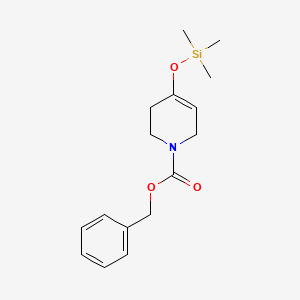![molecular formula C17H24F2O2 B1509683 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole CAS No. 1373116-00-7](/img/structure/B1509683.png)
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
Overview
Description
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (DF-PCMA) is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound with a range of properties that make it suitable for use in a variety of laboratory experiments. DF-PCMA is a colorless liquid that is soluble in water and other organic solvents. It has a low vapor pressure and a low flash point, making it a safe and efficient reagent for a variety of experiments.
Scientific Research Applications
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. It is also used in the synthesis of fine chemicals and in the development of new materials. In addition, it has been used in the synthesis of optically active compounds, such as those used in the manufacture of optical lenses.
Mechanism Of Action
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is an anisole, which is a type of aromatic compound. It is believed to act as a Lewis acid, which means it has the ability to accept electrons from other molecules. This allows it to form covalent bonds with other molecules, thus allowing it to act as a catalyst in certain reactions.
Biochemical And Physiological Effects
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole has been found to have a range of physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as an effect on the central nervous system. It has also been shown to have a protective effect on cells and tissues, as well as having antioxidant and anti-cancer properties.
Advantages And Limitations For Lab Experiments
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a safe and efficient reagent for use in laboratory experiments. It has a low vapor pressure and a low flash point, making it suitable for use in closed systems. It is also soluble in water and other organic solvents, making it easy to use in a variety of experiments. The main limitation of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is that it is a synthetic compound, so it is not found in nature. This means that it must be synthesized in the laboratory, which can be time-consuming and expensive.
Future Directions
There are a number of potential future directions for research involving 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. One possibility is to explore its potential as a catalyst for the synthesis of other organic compounds. Another is to investigate its potential as an anti-cancer agent. Additionally, further research could be conducted into its potential as an antioxidant and its effects on the central nervous system. Finally, research could be conducted into its potential as a protective agent for cells and tissues.
properties
IUPAC Name |
2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2O2/c1-3-4-12-5-7-13(8-6-12)11-21-15-10-9-14(20-2)16(18)17(15)19/h9-10,12-13H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEMEZFAMQJFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)COC2=C(C(=C(C=C2)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



